![molecular formula C16H22N2O3 B2741531 Methyl 4-((2-methylbenzamido)methyl)piperidine-1-carboxylate CAS No. 1235652-29-5](/img/structure/B2741531.png)
Methyl 4-((2-methylbenzamido)methyl)piperidine-1-carboxylate
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Overview
Description
Chemical Reactions Analysis
Piperidine derivatives, like “Methyl 4-((2-methylbenzamido)methyl)piperidine-1-carboxylate”, are involved in various chemical reactions. They are used in the synthesis of antitubercular agents, aminopyrazine inhibitors, orally available naphthyridine protein kinase D inhibitors, and more .Scientific Research Applications
Oxindole Synthesis via Palladium-catalyzed C-H Functionalization
Methyl 4-((2-methylbenzamido)methyl)piperidine-1-carboxylate has been used in the synthesis of oxindoles through Palladium-catalyzed C-H functionalization. This method is significant in medicinal chemistry synthesis, particularly as it relates to the development of serine palmitoyl transferase enzyme inhibitors, which have potential applications in treating various diseases, including metabolic disorders and cancers (Magano, Kiser, Shine, & Chen, 2014).
Aza-Pummerer Approach for Synthesis of 4-Chloropiperidines
A novel Aza-Pummerer approach utilizing methyl 4-((2-methylbenzamido)methyl)piperidine-1-carboxylate for synthesizing 4-chloropiperidines has been reported. This method offers an environmentally benign alternative for piperidine formation, showcasing broad substrate scope and high functional group tolerance, which is crucial for developing new pharmaceutical compounds (Ebule, Mudshinge, Nantz, Mashuta, Hammond, & Xu, 2019).
Preclinical Pharmacology and Pharmacokinetics
Methyl 4-((2-methylbenzamido)methyl)piperidine-1-carboxylate has been explored in the context of preclinical pharmacology and pharmacokinetics. The compound demonstrated significant potential in clinical trials for major depressive disorder due to its selective NMDA receptor subunit 2B antagonism. Its high-binding affinity and specific targeting make it a promising candidate for further therapeutic applications (Garner, Gopalakrishnan, Mccauley, Bednar, Gaul, Mosser, Kiss, Lynch, Patel, Fandozzi, Lagrutta, Briscoe, Liverton, Paterson, Vornov, & Mazhari, 2015).
Corrosion Inhibition on Iron
The compound's derivatives have been evaluated for their corrosion inhibition properties on iron, revealing their potential in protective coatings and materials science. Through quantum chemical calculations and molecular dynamics simulations, these derivatives have shown effectiveness in mitigating corrosion, which is crucial for extending the lifespan of metal-based infrastructures (Kaya, Guo, Kaya, Tüzün, Obot, Touir, & Islam, 2016).
Potent Inhibition of Thrombin
Research on stereoisomers of a related compound has demonstrated potent inhibition of thrombin, an enzyme critical in blood coagulation. This finding has implications for developing new anticoagulant drugs, which could be vital for treating cardiovascular diseases and preventing blood clots (Okamoto, Hijikata, Kikumoto, Tonomura, Hara, Ninomiya, Maruyama, Sugano, & Tamao, 1981).
Safety and Hazards
Future Directions
Piperidine derivatives are a focus of ongoing research due to their importance in drug design. Future directions may include the development of fast and cost-effective methods for the synthesis of substituted piperidines, as well as the discovery and biological evaluation of potential drugs containing the piperidine moiety .
properties
IUPAC Name |
methyl 4-[[(2-methylbenzoyl)amino]methyl]piperidine-1-carboxylate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H22N2O3/c1-12-5-3-4-6-14(12)15(19)17-11-13-7-9-18(10-8-13)16(20)21-2/h3-6,13H,7-11H2,1-2H3,(H,17,19) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UVHAYQGZRRADPU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1C(=O)NCC2CCN(CC2)C(=O)OC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H22N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
290.36 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 4-((2-methylbenzamido)methyl)piperidine-1-carboxylate |
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